O-Propyl-L-tyrosine O-Propyl-L-tyrosine
Brand Name: Vulcanchem
CAS No.: 32795-53-2
VCID: VC8348129
InChI: InChI=1S/C12H17NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h3-6,11H,2,7-8,13H2,1H3,(H,14,15)/t11-/m0/s1
SMILES: CCCOC1=CC=C(C=C1)CC(C(=O)O)N
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol

O-Propyl-L-tyrosine

CAS No.: 32795-53-2

Cat. No.: VC8348129

Molecular Formula: C12H17NO3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

O-Propyl-L-tyrosine - 32795-53-2

Specification

CAS No. 32795-53-2
Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
IUPAC Name (2S)-2-amino-3-(4-propoxyphenyl)propanoic acid
Standard InChI InChI=1S/C12H17NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h3-6,11H,2,7-8,13H2,1H3,(H,14,15)/t11-/m0/s1
Standard InChI Key WIDNDXOANCQXPD-UHFFFAOYSA-N
SMILES CCCOC1=CC=C(C=C1)CC(C(=O)O)N
Canonical SMILES CCCOC1=CC=C(C=C1)CC(C(=O)O)N

Introduction

Structural and Chemical Characteristics

O-Propyl-L-tyrosine (C₁₂H₁₇NO₃) retains the core structure of L-tyrosine but includes a propyl group (-O-CH₂CH₂CH₃) substituted at the para position of the aromatic ring. This modification alters the molecule’s hydrophobicity, electronic distribution, and steric profile, making it valuable for tailoring peptide interactions and stability . The compound’s IUPAC name is (2S)-2-amino-3-(4-propoxyphenyl)propanoic acid, with a molecular weight of 239.27 g/mol .

Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₇NO₃
Molecular Weight239.27 g/mol
SolubilitySoluble in DMSO, DMF; moderate in water
StabilityStable under acidic conditions; sensitive to strong bases

Synthesis and Production

The synthesis of O-Propyl-L-tyrosine typically involves selective alkylation of L-tyrosine’s phenolic hydroxyl group. A common method utilizes Williamson ether synthesis, where L-tyrosine reacts with propyl bromide or iodide in the presence of a base such as potassium carbonate . To protect the amino and carboxyl groups during synthesis, tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups are employed.

Example Synthesis Protocol

Step 1: Protection of L-Tyrosine
L-Tyrosine is treated with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous solution to form Boc-L-tyrosine.

Step 2: Propylation
Boc-L-tyrosine undergoes alkylation with propyl bromide in anhydrous dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 60°C for 12–24 hours .

Step 3: Deprotection
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding O-Propyl-L-tyrosine .

Reaction StepReagents/ConditionsYield (%)
ProtectionBoc₂O, NaOH, H₂O/THF85–90
PropylationPropyl bromide, K₂CO₃, DMF70–75
DeprotectionTFA, CH₂Cl₂>95

Applications in Biochemistry and Pharmaceuticals

Peptide Synthesis

O-Propyl-L-tyrosine is widely used in solid-phase peptide synthesis (SPPS) to introduce hydrophobic motifs or stabilize tyrosine residues against oxidation. Its propyl ether group reduces hydrogen-bonding capacity, enabling control over peptide secondary structures . For example, it has been incorporated into antimicrobial peptides to enhance membrane permeability .

Drug Development

In pharmaceutical research, O-Propyl-L-tyrosine serves as a building block for dual inhibitors targeting metalloproteases. A notable example includes mercaptoacyl dipeptides, which inhibit both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) for treating hypertension . The propyl group improves bioavailability by modulating the compound’s logP value .

Analytical Characterization

Modern techniques validate the identity and purity of O-Propyl-L-tyrosine:

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase

  • Mobile Phase: Acetonitrile/water (70:30) with 0.1% TFA

  • Retention Time: 8.2 minutes

Mass Spectrometry (MS)

  • ESI-MS: [M+H]⁺ = 240.1 m/z (calculated 239.27)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O): δ 6.85 (d, 2H, aromatic), δ 4.25 (t, 2H, -OCH₂), δ 3.10 (m, 1H, α-CH)

Comparison with Analogous Derivatives

DerivativeSubstituentLogPApplication
O-Methyl-L-tyrosine-OCH₃1.2Peptide stability
O-Ethyl-L-tyrosine-OCH₂CH₃1.8Enzyme inhibition
O-Propyl-L-tyrosine-OCH₂CH₂CH₃2.4Drug bioavailability

The propyl group’s increased hydrophobicity improves membrane penetration, making it superior for in vivo applications .

Challenges and Future Directions

Current limitations include the high cost of large-scale synthesis and limited in vivo toxicity data. Future research should focus on:

  • Optimizing enzymatic coupling methods for greener synthesis.

  • Evaluating long-term safety profiles in preclinical models.

  • Exploring applications in targeted drug delivery systems.

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